
5'MeOValPO3(Pr)AZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine is a compound that belongs to the class of nucleoside analogs. It is a derivative of azidothymidine, which is commonly known for its antiviral properties, particularly against the human immunodeficiency virus (HIV). This compound is designed to enhance the delivery and efficacy of azidothymidine by modifying its chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine involves several steps:
Starting Material: The synthesis begins with azidothymidine.
Phosphoramidate Formation: The azidothymidine is reacted with a phosphoramidate reagent under controlled conditions to form the phosphoramidate derivative.
Methoxyvaleryl Group Addition: The methoxyvaleryl group is introduced through a reaction with methoxyvaleryl chloride in the presence of a base.
Propyl Group Addition: The final step involves the addition of the propyl group, which is achieved through a reaction with propyl bromide.
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of azidothymidine are synthesized or procured.
Reactor Systems: The reactions are carried out in reactor systems that allow for precise control of temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Compounds with different functional groups replacing the original groups.
Applications De Recherche Scientifique
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: Investigated for its potential antiviral properties and its ability to inhibit viral replication.
Medicine: Explored as a potential therapeutic agent for treating viral infections, particularly HIV.
Industry: Utilized in the development of antiviral drugs and in the study of drug delivery systems.
Mécanisme D'action
The mechanism of action of 5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine involves its conversion to azidothymidine triphosphate within the cell. This active form inhibits the reverse transcriptase enzyme of HIV, preventing the synthesis of viral DNA and thereby inhibiting viral replication. The compound targets the reverse transcriptase enzyme and interferes with the viral replication process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azidothymidine: The parent compound, known for its antiviral properties.
Lamivudine: Another nucleoside analog used in the treatment of HIV.
Stavudine: A similar compound with antiviral activity against HIV.
Uniqueness
5’-Methoxyvalerylphosphoramidate (propyl) azidothymidine is unique due to its modified chemical structure, which enhances its delivery and efficacy compared to azidothymidine. The addition of the methoxyvaleryl and propyl groups improves its pharmacokinetic properties and reduces its toxicity.
Propriétés
Numéro CAS |
133201-19-1 |
|---|---|
Formule moléculaire |
C19H31N6O8P |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-propoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C19H31N6O8P/c1-6-7-31-34(29,23-16(11(2)3)18(27)30-5)32-10-14-13(22-24-20)8-15(33-14)25-9-12(4)17(26)21-19(25)28/h9,11,13-16H,6-8,10H2,1-5H3,(H,23,29)(H,21,26,28)/t13-,14+,15+,16-,34?/m0/s1 |
Clé InChI |
LMINIBODSOPERP-VIEXIHQWSA-N |
SMILES isomérique |
CCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


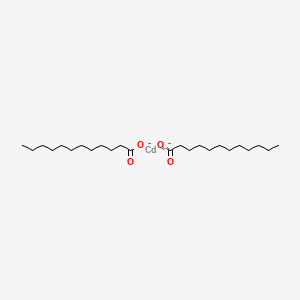

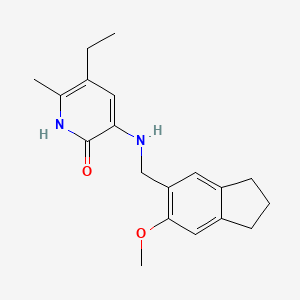
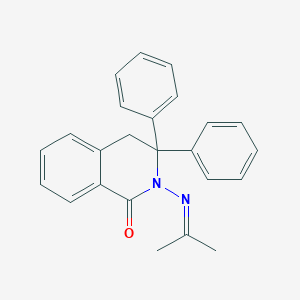
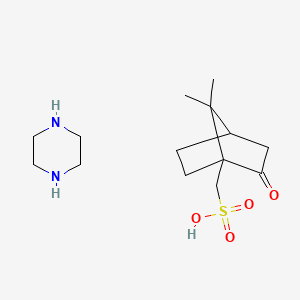

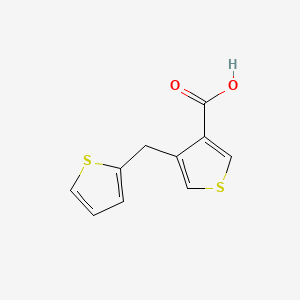
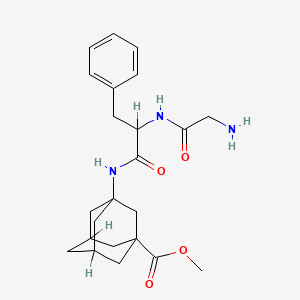
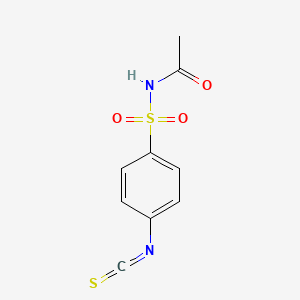
![5-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12792148.png)

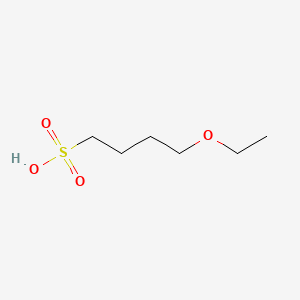
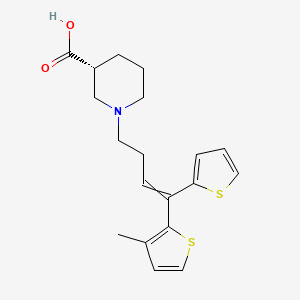
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
